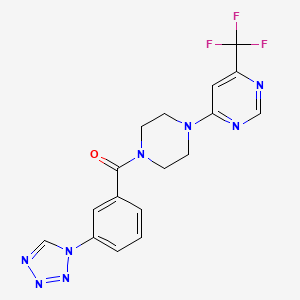
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15F3N8O and its molecular weight is 404.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , also known by its CAS number 1421531-05-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Structural Overview
This compound features a complex structure characterized by:
- A tetrazole ring , which is known for enhancing biological activity through increased binding affinity to various biological targets.
- A trifluoromethyl-substituted pyrimidine moiety , contributing to its lipophilicity and potentially improving pharmacokinetic properties.
The molecular formula is C19H17F3N6O2 with a molecular weight of approximately 418.4 g/mol, indicating a relatively high complexity suitable for diverse biological interactions .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the tetrazole ring through cycloaddition reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Functionalization with the trifluoromethyl group to enhance its bioactivity.
These synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological testing .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It was evaluated against various cancer cell lines, including:
- PC3 (prostate cancer)
- K562 (chronic myeloid leukemia)
- HeLa (cervical cancer)
- A549 (lung cancer)
The results indicated significant cytotoxic effects, with lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting that the compound may act as a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the tetrazole and trifluoromethyl groups is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy .
The mechanism of action appears to involve:
- Inhibition of specific enzymes or receptors associated with tumor growth and proliferation.
- Modulation of signaling pathways critical for cancer cell survival.
Further research is needed to elucidate these mechanisms in detail, but initial studies indicate that the compound may interfere with key regulatory proteins involved in cell cycle progression .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study assessed the efficacy of this compound in vitro on HeLa cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of conventional treatments, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-tert-butyl-N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Structure | Similar bioactive properties; lacks trifluoromethyl group |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | Structure | Simpler structure; retains some bioactivity |
| 3-(trifluoromethyl)-1H-tetrazole | Structure | Simpler derivative; lacks benzamide functionality |
This comparison highlights the unique attributes of This compound , particularly due to its trifluoromethyl group which enhances lipophilicity and potentially increases biological activity compared to others .
特性
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N8O/c18-17(19,20)14-9-15(22-10-21-14)26-4-6-27(7-5-26)16(29)12-2-1-3-13(8-12)28-11-23-24-25-28/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKDOUIEYNYWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














